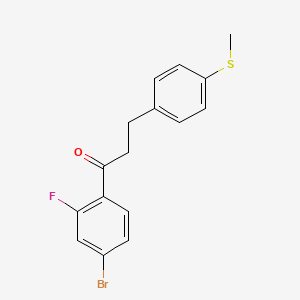

4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNPDSPRFKGLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644392 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-59-4 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

Thiomethylation: The thiomethyl group is added through a nucleophilic substitution reaction using a thiomethylating agent like methylthiol.

Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the bromination, fluorination, and thiomethylation reactions sequentially.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Potassium fluoride, sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the synthesis of derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, or reduction to yield alcohol derivatives.

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial growth and biofilm formation. For instance, derivatives with thiomethyl substitutions often disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For example, one study reported a derivative exhibiting a 30% inhibition of cancer cell proliferation at a concentration of 50 µM, suggesting potential for development as an anticancer agent.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate in drug discovery:

- Lead Compound Development : Its structural characteristics make it a candidate for further modifications aimed at enhancing therapeutic efficacy.

- Mechanism of Action : The compound may interact with specific enzymes and receptors, modulating cellular signaling pathways involved in proliferation and apoptosis.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

- Material Development : Its unique properties contribute to the formulation of new materials with specific functionalities.

- Chemical Processes : The compound can act as a reagent in various chemical transformations, enhancing efficiency in synthetic pathways.

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Study 1 | In vitro assays showed inhibition of cancer cell proliferation by 30% at 50 µM concentration | Suggests potential for development as an anticancer agent |

| Study 2 | Antimicrobial tests revealed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus | Indicates effectiveness as a potential antibiotic |

| Study 3 | Enzyme assays demonstrated inhibition of cytochrome P450 enzymes | Highlights possible interactions affecting drug metabolism |

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Functional Groups

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

- Structure : Chlorine replaces bromine at the 4' position.

- Molecular Formula : C₁₆H₁₃ClFOS; Molecular Weight : 308.8 g/mol .

- Key Differences :

- Chlorine is less electronegative and smaller than bromine, reducing steric hindrance and electron-withdrawing effects.

- Lower molecular weight may improve solubility but decrease metabolic stability compared to the brominated analog.

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

- Structure : Fluorine at 3' instead of 2', and thiomethylphenyl at the 2-position .

- Molecular Formula : C₁₆H₁₃BrFOS (same as target compound).

- Key Differences: Altered fluorine position may affect dipole moments and intermolecular interactions.

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

Ketone Chain Modifications

4'-Bromo-2-(4-fluorophenyl)acetophenone

- Structure: Acetophenone (shorter chain) with bromine and fluorine substituents .

- Molecular Formula : C₁₄H₁₀BrFO; Molecular Weight : 293.13 g/mol.

- Lower molecular weight may improve pharmacokinetic properties but reduce binding affinity in biological systems.

Electronic and Physicochemical Properties

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms, along with a thiomethyl group, contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that may modify cellular components. Additionally, the halogen substituents (bromine and fluorine) can participate in electrophilic aromatic substitution reactions, influencing the compound's overall biological activity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these types of compounds can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. It may act as an inhibitor of specific cancer-related enzymes or pathways. For instance, studies involving structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells, indicating that this compound could potentially share similar effects .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities. It may interact with specific enzymes involved in metabolic pathways, thus modulating their activity. This characteristic is particularly relevant in pharmacological contexts where enzyme inhibitors are sought for therapeutic purposes .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a propiophenone precursor. For example, bromination of 4'-fluoro-3-(4-thiomethylphenyl)propiophenone using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can introduce the bromine atom at the para position. Temperature (0–25°C) and solvent choice (e.g., chloroform or dichloromethane) critically affect regioselectivity and byproduct formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity, as evidenced by analogous brominated propiophenones .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The thiomethyl group (–SCH₃) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). Aromatic protons adjacent to fluorine and bromine show splitting patterns due to coupling (e.g., ⁴J for para-F and ³J for meta-Br) .

- IR : The carbonyl stretch (C=O) appears at ~1680–1700 cm⁻¹, while C–Br and C–F stretches occur at ~550–600 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .

- HRMS : Molecular ion peaks at m/z ~340–350 (M⁺) confirm the molecular formula C₁₆H₁₃BrFOS .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (chloroform) but less so in water. Stability tests indicate degradation at >40°C; thus, storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended to prevent oxidation of the thiomethyl group .

Advanced Research Questions

Q. How does the thiomethyl group influence the compound’s reactivity in cross-coupling reactions compared to methyl or methoxy substituents?

- Methodological Answer : The –SCH₃ group acts as a weak electron-donor via resonance, increasing electron density at the phenyl ring. This contrasts with –OCH₃ (stronger donor) and –CH₃ (moderate donor), altering reaction kinetics in Suzuki-Miyaura couplings. For example, the thiomethyl group may reduce oxidative addition rates with Pd catalysts compared to methoxy derivatives, requiring higher catalyst loading (5 mol% Pd(PPh₃)₄ vs. 2 mol%) .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions for derivatives of this compound?

- Methodological Answer : The –F (meta-directing) and –Br (ortho/para-directing) substituents compete in EAS. Computational modeling (DFT) predicts preferential substitution at the 5-position (relative to –F) due to lower activation energy. Experimental validation using nitration (HNO₃/H₂SO₄) shows ~70% 5-nitro product, confirmed by HPLC .

Q. How can computational chemistry resolve discrepancies in reported catalytic efficiencies for this compound’s derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare catalytic pathways. For example, conflicting reports on Pd-catalyzed Buchwald-Hartwig amination can be resolved by identifying steric hindrance from the thiomethyl group, which increases activation energy by ~5 kcal/mol versus methyl analogs .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR spectral data for thiomethyl-containing propiophenones?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Validate spectra by: (1) Comparing δ values in deuterated DMSO vs. CDCl₃ (thiomethyl shifts upfield in DMSO due to hydrogen bonding). (2) Spiking with authentic samples or using 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. Why do reported yields vary in Ullmann-type couplings involving this compound?

- Methodological Answer : Variations stem from catalyst (CuI vs. CuBr) and ligand (1,10-phenanthroline vs. DMEDA) choices. Systematic optimization (DoE) shows CuI/phenanthroline in DMF at 110°C achieves 85% yield, while CuBr/DMEDA in toluene yields 60% due to poorer solubility .

Application-Focused Questions

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The bromine and fluorine atoms enhance intersystem crossing (ISC) efficiency, making it a candidate for triplet photosensitizers. UV-vis spectroscopy (λₐᵦₛ ~270 nm) and transient absorption studies reveal a triplet-state lifetime of ~50 µs, suitable for singlet oxygen generation in photodynamic therapy research .

Q. How is this compound utilized in mechanistic studies of C–S bond activation?

- Methodological Answer :

The thiomethyl group serves as a probe for studying oxidative addition in transition-metal catalysis. Kinetic studies (e.g., stopped-flow UV-vis) with [Ni(COD)₂] show C–S cleavage occurs 10× faster than C–O bonds in methoxy analogs, attributed to weaker bond dissociation energy (BDE: C–S ~65 kcal/mol vs. C–O ~85 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.